![molecular formula C31H34O4S B15184653 5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-29-0](/img/structure/B15184653.png)
5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- is a complex organic compound with a unique structure that includes a pyranone ring, various substituents, and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyranone ring, followed by the introduction of various substituents through reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.
Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- include other pyranone derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of substituents and functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
197915-29-0 |
|---|---|
Formule moléculaire |
C31H34O4S |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
5-(2-tert-butyl-4-methoxy-5-methylphenyl)sulfanyl-4-hydroxy-2-phenyl-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C31H34O4S/c1-21-18-27(24(30(2,3)4)19-26(21)34-5)36-28-25(32)20-31(35-29(28)33,23-14-10-7-11-15-23)17-16-22-12-8-6-9-13-22/h6-15,18-19,32H,16-17,20H2,1-5H3 |
Clé InChI |
VKFLEAKGOCYXAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



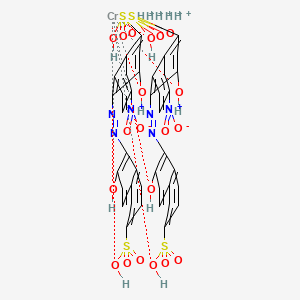

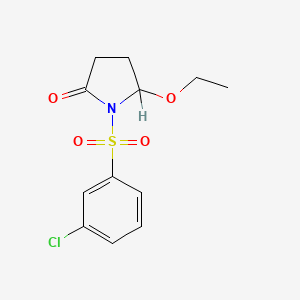
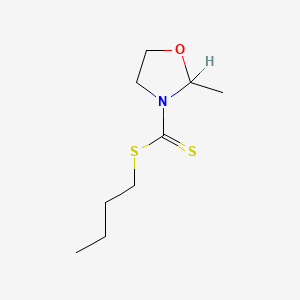
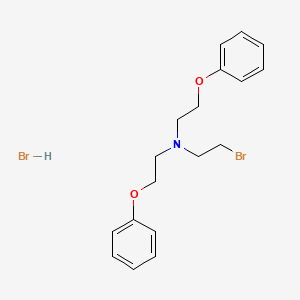

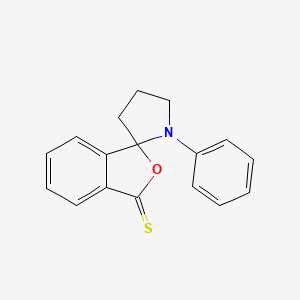
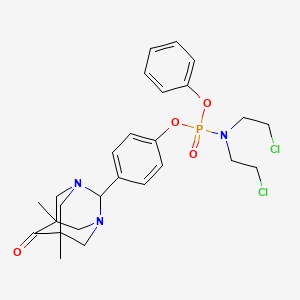

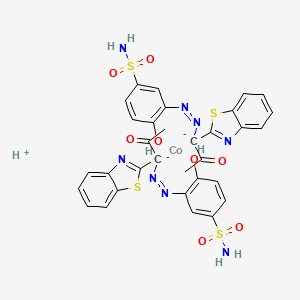
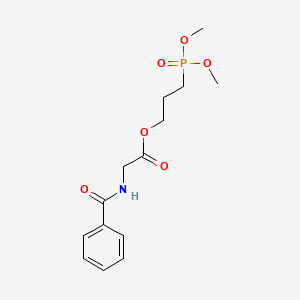
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)

